molecular formula C13H18N2O3 B15354981 1-[2-(4-Nitrophenyl)ethyl]piperidin-3-ol

1-[2-(4-Nitrophenyl)ethyl]piperidin-3-ol

Cat. No.: B15354981
M. Wt: 250.29 g/mol
InChI Key: OQPRWCQYEWZSPX-UHFFFAOYSA-N
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Description

1-[2-(4-Nitrophenyl)ethyl]piperidin-3-ol is a chemical compound characterized by a piperidine ring substituted with a hydroxyl group at the third position and a 2-(4-nitrophenyl)ethyl group at the first position

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis typically begins with commercially available piperidine and 4-nitrobenzyl chloride.

    Step 1: The initial step involves the alkylation of piperidine with 4-nitrobenzyl chloride in the presence of a base such as sodium hydride or potassium carbonate to form 1-(4-nitrophenyl)ethylpiperidine.

    Step 2: The resulting intermediate is then subjected to a hydroxylation reaction using an oxidizing agent like osmium tetroxide or potassium permanganate to introduce the hydroxyl group at the third position, yielding this compound.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can further optimize the process.

Types of Reactions:

    Oxidation: The hydroxyl group can be oxidized to a ketone using reagents like chromium trioxide or pyridinium chlorochromate.

    Reduction: The nitro group can be reduced to an amine using hydrogenation over a palladium catalyst or by using reducing agents such as tin(II) chloride.

    Substitution: The hydroxyl group can undergo substitution reactions to form ethers or esters using alkyl halides or acyl chlorides, respectively.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide in acetic acid.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products:

    Oxidation: 1-[2-(4-Nitrophenyl)ethyl]piperidin-3-one.

    Reduction: 1-[2-(4-Aminophenyl)ethyl]piperidin-3-ol.

    Substitution: 1-[2-(4-Nitrophenyl)ethyl]piperidin-3-yl ethers or esters.

Scientific Research Applications

1-[2-(4-Nitrophenyl)ethyl]piperidin-3-ol has been explored for its potential in various fields:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Studied for its potential pharmacological properties, including its role as a precursor in the synthesis of therapeutic agents.

    Industry: Utilized in the development of novel materials and as a building block in the synthesis of polymers.

Mechanism of Action

The mechanism by which 1-[2-(4-nitrophenyl)ethyl]piperidin-3-ol exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, while the piperidine ring can enhance binding affinity to specific molecular targets.

Comparison with Similar Compounds

    1-[2-(4-Nitrophenyl)ethyl]piperidine: Lacks the hydroxyl group, making it less versatile in chemical reactions.

    1-[2-(4-Aminophenyl)ethyl]piperidin-3-ol:

    1-[2-(4-Nitrophenyl)ethyl]piperidin-3-one: The ketone analog, which has different chemical properties and reactivity.

Uniqueness: 1-[2-(4-Nitrophenyl)ethyl]piperidin-3-ol is unique due to the presence of both a hydroxyl group and a nitro group, allowing for a wide range of chemical modifications and applications. Its structure enables it to participate in diverse chemical reactions, making it a valuable compound in synthetic and medicinal chemistry.

Properties

Molecular Formula

C13H18N2O3

Molecular Weight

250.29 g/mol

IUPAC Name

1-[2-(4-nitrophenyl)ethyl]piperidin-3-ol

InChI

InChI=1S/C13H18N2O3/c16-13-2-1-8-14(10-13)9-7-11-3-5-12(6-4-11)15(17)18/h3-6,13,16H,1-2,7-10H2

InChI Key

OQPRWCQYEWZSPX-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)CCC2=CC=C(C=C2)[N+](=O)[O-])O

Origin of Product

United States

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